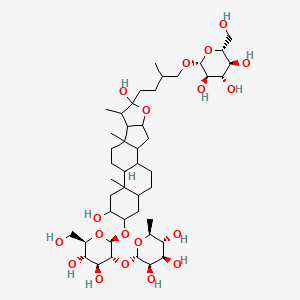

Trigoneoside Xb

Description

Overview of Furostanol-Type Steroid Saponins (B1172615) within Trigonella foenum-graecum (Fenugreek)

The seeds of the fenugreek plant, Trigonella foenum-graecum, are a rich source of various phytochemicals, with steroidal saponins being a significant component. caldic.comphytopharmajournal.com The majority of these saponins belong to the furostanol class. caldic.comresearchgate.net These compounds are considered to be biosynthetic precursors to the more stable spirostanol (B12661974) saponins. The enzymatic or acidic removal of the C-26 glucose unit in furostanol saponins leads to the cyclization of the F-ring, forming the spirostanol structure.

Fenugreek seeds contain a complex mixture of these furostanol glycosides, often referred to as trigoneosides. nih.govjst.go.jp Research has led to the isolation and characterization of numerous such compounds, highlighting the chemical diversity within this plant species. nih.govjst.go.jpresearchgate.net The specific composition and concentration of these saponins can vary depending on the geographical origin and variety of the fenugreek. researchgate.netubbcluj.ro

Historical Context of Research on Fenugreek Phytoconstituents

Fenugreek has a long history of use in traditional medicine, dating back to ancient Egypt. researchgate.netscu.edu.au Its use is also documented in Ayurvedic and traditional Chinese medicine. caldic.comopenbiologyjournal.com Scientific investigation into the chemical components of fenugreek began to gain momentum in the 20th century. Early research focused on the major components like proteins, fibers, and alkaloids such as trigonelline. scu.edu.aucabidigitallibrary.org

The latter half of the 20th century saw a surge in interest in the steroidal saponins of fenugreek, driven by their potential as precursors for the synthesis of steroid hormones. researchgate.net This led to the isolation and identification of diosgenin (B1670711) and other sapogenins. nih.govcabidigitallibrary.org Subsequent research, particularly from the 1980s onwards, has utilized advanced analytical techniques to isolate and elucidate the structures of numerous furostanol glycosides, including the various trigoneosides. nih.govcabidigitallibrary.orgajrcps.com This ongoing research continues to reveal the intricate chemical composition of this medicinally important plant. researchgate.net

Classification and Nomenclature of Trigoneosides

The term "Trigoneoside" is used to denote the furostanol saponins isolated from Trigonella foenum-graecum. The nomenclature further classifies these compounds using a combination of Roman numerals and letters (e.g., Ia, Ib, Xa, Xb) to distinguish between different structures. nih.govresearchgate.net This system helps to categorize the saponins based on their aglycone and the type and arrangement of the sugar moieties attached to the steroidal skeleton. nih.govjst.go.jpresearchgate.net For instance, Trigoneoside Xb is a specific furostanol glycoside with a defined chemical structure that differentiates it from other trigoneosides like Trigoneoside Xa or Trigoneoside XIb. researchgate.net

Properties

CAS No. |

290347-51-2 |

|---|---|

Molecular Formula |

C45H76O19 |

Molecular Weight |

921.1 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(1R,2S,4S,7S,8R,9S,12S,13S,15R,16R,18S)-6,15-dihydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C45H76O19/c1-18(17-58-40-37(55)35(53)32(50)28(15-46)61-40)8-11-45(57)19(2)30-27(64-45)13-24-22-7-6-21-12-26(25(48)14-44(21,5)23(22)9-10-43(24,30)4)60-42-39(36(54)33(51)29(16-47)62-42)63-41-38(56)34(52)31(49)20(3)59-41/h18-42,46-57H,6-17H2,1-5H3/t18-,19+,20+,21+,22-,23+,24+,25-,26-,27+,28-,29-,30+,31+,32-,33-,34-,35+,36+,37-,38-,39-,40-,41+,42-,43+,44+,45?/m1/s1 |

InChI Key |

WROHFEWGWYQNPP-QURHSSNOSA-N |

SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CC(C(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)C)O)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O)C)C)OC1(CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CC(C(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)C)O)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O |

solubility |

not available |

Origin of Product |

United States |

Isolation and Purification Methodologies of Trigoneoside Xb

Plant Source and Extraction Protocols

Trigoneoside Xb is a naturally occurring steroidal saponin (B1150181) found within the seeds of the plant Trigonella foenum-graecum, commonly known as fenugreek. The initial and crucial step in its isolation involves extracting the compound from this botanical source.

Extraction from Trigonella foenum-graecum Seeds

The primary source for the isolation of this compound is the seeds of Trigonella foenum-graecum nih.govimpactfactor.orggoogle.com. The process commences with the preparation of the seeds, which are typically dried and ground into a fine powder to increase the surface area for efficient solvent penetration nih.govnih.gov.

Various extraction techniques are employed to liberate the saponins (B1172615) from the seed matrix. Common methods include maceration, Soxhlet extraction, and sonication-assisted extraction nih.govnih.gov. The choice of solvent is critical for selectively dissolving the target compounds. Solvents frequently used for this purpose are aqueous alcohols, such as 70-80% methanol or ethanol nih.govnih.gov. For instance, one established protocol involves extracting the ground seeds with 70% methanol at an elevated temperature of 60°C for several hours nih.gov. Another approach utilizes 95% ethanol for solvent extraction pubcompare.ai. The resulting mixture of solvent and dissolved compounds, known as the crude extract, is then separated from the solid plant material by filtration.

Methodological Approaches for Initial Extract Preparation

Following the initial extraction, the crude extract contains a complex mixture of phytochemicals, including saponins, flavonoids, oils, and polysaccharides nih.govnih.gov. Therefore, preliminary purification steps are necessary to enrich the saponin fraction before more refined separation techniques are applied.

A common initial step is defatting the seed powder prior to the main extraction, or defatting the crude extract itself. This is typically achieved using non-polar solvents like hexane or petroleum ether, which remove lipids and oils that can interfere with subsequent chromatographic steps nih.govgilson.com.

After obtaining the primary extract, liquid-liquid partitioning is a key strategy for enrichment. The dried extract is often dissolved in water and then partitioned sequentially with solvents of increasing polarity. For example, partitioning with butanol is a widely used method to concentrate saponins, as these compounds show good solubility in this solvent impactfactor.org. This butanol fraction, which is significantly enriched with saponins including this compound, is then collected and concentrated for further purification impactfactor.org.

Chromatographic Separation Techniques for this compound Enrichment

Chromatography is the cornerstone of isolating and purifying this compound from the enriched extract. This process separates compounds based on their differential interactions with a stationary phase and a mobile phase.

Column Chromatography Applications (e.g., Diaion HP-20, Silica Gel)

Open column chromatography is a fundamental technique for the initial fractionation of the enriched saponin extract. Two common types of stationary phases used are macroporous adsorbent resins and silica gel.

Diaion HP-20: This is a non-ionic, macroporous polystyrene resin used for reversed-phase chromatography nih.gov. The crude or enriched extract is loaded onto the column, and polar impurities like sugars and salts are washed away with water or a low-percentage alcohol solution. The saponins, which are adsorbed to the resin, are then eluted using a higher concentration of methanol or ethanol pubcompare.aiscience.gov. This step effectively desalinates and concentrates the saponin fraction.

Silica Gel: Normal-phase column chromatography using silica gel is also employed impactfactor.org. The butanol-enriched fraction, for example, can be applied to a silica gel column. A gradient of solvents, typically a mixture like chloroform, methanol, and water, is used as the mobile phase to elute the compounds. Fractions are collected sequentially and analyzed (e.g., by Thin-Layer Chromatography) to identify those containing the target furostanol saponins impactfactor.org.

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable high-resolution technique for the separation and final isolation of this compound from the fractions obtained through column chromatography. Reversed-phase HPLC is the most common mode used for saponin analysis and purification srce.hr.

The separation is typically performed on C18 columns, which have a non-polar stationary phase nih.govsrce.hr. A gradient elution is often required for effective separation of the complex mixture of saponins. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of an acid like formic acid to improve peak shape nih.govsrce.hr. The use of two C18 columns connected in series has been shown to enhance separation by increasing the migration distance of the compounds nih.govsrce.hr. Due to the lack of a strong chromophore in saponin molecules, detectors such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) are often preferred over UV detectors for their universal and sensitive detection capabilities srce.hr.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Discovery C-18 (150 mm x 2.1 mm, 3 µm) | RP-18 Column |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | A: Water B: Methanol |

| Elution | Gradient | Isocratic |

| Detector | ELSD-ESI-MS | DAD |

| Reference | nih.govsrce.hr |

Preparative Chromatographic Strategies for Purity

While analytical HPLC is used to identify and quantify compounds in a mixture, preparative chromatography is employed to isolate a sufficient quantity of a pure substance for structural elucidation and further research. The principles of preparative HPLC (Prep-HPLC) are the same as analytical HPLC, but it is performed on a larger scale.

Purity Assessment of Isolated this compound

Once this compound has been isolated, its purity must be rigorously assessed. This is crucial to ensure that the characterized substance is indeed the correct compound and is free from significant impurities. The primary methods for this assessment are chromatographic and spectroscopic.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity evaluation. srce.hrresearchgate.net Since saponins like this compound lack strong chromophores, they are not readily detected by standard UV detectors. srce.hr Therefore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) are employed. srce.hr Purity is determined by injecting the isolated sample into an HPLC system and observing the resulting chromatogram. A pure sample should ideally yield a single, sharp peak.

Advanced techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry, particularly Time-of-Flight (TOF) MS, provide high-resolution separation and accurate mass data, which are invaluable for both identification and purity assessment of saponins in complex mixtures. researchgate.netresearchgate.net

Spectroscopic methods provide structural confirmation and further evidence of purity. Mass Spectrometry (MS) provides information about the molecular weight of the compound. researchgate.net Techniques like Electrospray Ionization (ESI-MS) are commonly used to analyze the molecular mass of this compound and its fragmentation patterns, which helps in confirming its identity. srce.hr Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used to elucidate the complete chemical structure of the isolated saponin, confirming the identity and purity of this compound. nih.gov

The table below summarizes typical conditions used in the chromatographic analysis for the purity assessment of steroidal saponins from Fenugreek, including this compound.

| Parameter | Details | Source |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) | srce.hr |

| Column | Discovery C-18 (e.g., 150 mm x 2.1 mm, 3 µm), often connected in series for better separation | srce.hr |

| Mobile Phase | Gradient elution using Acetonitrile and Water, both containing 0.1% Formic Acid | srce.hr |

| Flow Rate | 0.2 mL/min | srce.hr |

| Column Temperature | 20°C | srce.hr |

| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (ESI-MS) | srce.hr |

Structural Characterization and Elucidation Methodologies of Trigoneoside Xb

Spectroscopic Techniques in Structure Determination

The application of sophisticated spectroscopic methods was fundamental to defining the complete structure of Trigoneoside Xb, from its steroidal core to the nature and linkage of its sugar moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy served as the primary tool for elucidating the detailed framework of this compound. Through a series of one- and two-dimensional experiments, researchers were able to map out the connectivity and stereochemistry of the molecule.

The ¹H-NMR spectrum of this compound, recorded in pyridine-d₅, revealed characteristic signals that provided the initial blueprint of its structure. Key signals corresponding to the 5α-furostane-2α,3β,22α,26-tetraol aglycone included two singlet methyl signals at δ 0.86 (18-H₃) and δ 0.88 (19-H₃), and two doublet signals at δ 1.01 (27-H₃, J=6.2Hz) and δ 1.28 (21-H₃, J=6.6Hz). pharm.or.jp

The anomeric protons of the sugar chains provided crucial information about their identity and configuration. Signals were observed for a 3-O-β-D-glucopyranosyl moiety (δ 5.01, d, J=7.0 Hz), a 2'-O-α-L-rhamnopyranosyl moiety (δ 6.27, brs), and a 26-O-β-D-glucopyranosyl moiety (δ 4.76, d, J=8.2 Hz). pharm.or.jp The spectrum of this compound was nearly identical to its 25S-isomer, Trigoneoside Xa, with notable differences in the chemical shifts of the 26-protons (δ 3.61, dd, J=6.4, 9.2Hz and δ 3.96, m), which confirmed the 25R configuration for this compound. pharm.or.jp

The ¹³C-NMR spectrum provided a complete carbon count and offered detailed insights into the chemical environment of each carbon atom in the molecule. The data for this compound were found to be superimposable on those of its isomer, Trigoneoside Xa, except for the signals related to the F-ring, which is consistent with their epimeric relationship at the C-25 position. pharm.or.jp The assignments were confirmed through various NMR analytical methods. pharm.or.jp

Below is a table of the ¹³C-NMR chemical shifts for the aglycone and sugar moieties of this compound.

Table 1: ¹³C-NMR Chemical Shift Data for this compound (in pyridine-d₅)

| Position | Aglycone (δc) | Position | 3-O-Glucosyl (δc) | Position | 2'-O-Rhamnosyl (δc) | Position | 26-O-Glucosyl (δc) |

|---|---|---|---|---|---|---|---|

| 1 | 38.3 | 1' | 105.7 | 1'' | 101.9 | 1''' | 105.1 |

| 2 | 68.7 | 2' | 82.2 | 2'' | 72.5 | 2''' | 75.3 |

| 3 | 77.0 | 3' | 78.4 | 3'' | 72.8 | 3''' | 78.8 |

| 4 | 35.0 | 4' | 71.8 | 4'' | 74.2 | 4''' | 71.8 |

| 5 | 45.4 | 5' | 78.2 | 5'' | 69.8 | 5''' | 78.4 |

| 6 | 29.2 | 6' | 62.9 | 6'' | 18.8 | 6''' | 62.9 |

| 7 | 28.1 | ||||||

| 8 | 35.8 | ||||||

| 9 | 54.9 | ||||||

| 10 | 36.3 | ||||||

| 11 | 21.5 | ||||||

| 12 | 40.7 | ||||||

| 13 | 41.2 | ||||||

| 14 | 56.5 | ||||||

| 15 | 32.5 | ||||||

| 16 | 81.5 | ||||||

| 17 | 63.8 | ||||||

| 18 | 16.7 | ||||||

| 19 | 12.6 | ||||||

| 20 | 42.4 | ||||||

| 21 | 15.0 | ||||||

| 22 | 110.8 | ||||||

| 23 | 32.2 | ||||||

| 24 | 29.3 | ||||||

| 25 | 30.7 | ||||||

| 26 | 75.4 | ||||||

| 27 | 17.6 |

Source: Data adapted from Murakami et al., 2000. pharm.or.jp

To establish the linkages between the aglycone and the sugar units, as well as the sequence of the sugars themselves, Heteronuclear Multiple Bond Correlation (HMBC) experiments were performed. pharm.or.jpnih.gov These experiments detect long-range correlations between protons and carbons (typically over two or three bonds). For this compound, the HMBC experiment was crucial in confirming its 3,26-bisdesmoside structure. pharm.or.jp

Key correlations were observed between:

The anomeric proton of the inner glucose (1'-H) and the C-3 carbon of the aglycone.

The anomeric proton of the rhamnose (1''-H) and the C-2' carbon of the inner glucose.

The anomeric proton of the outer glucose (1'''-H) and the C-26 carbon of the aglycone. pharm.or.jp

These correlations unequivocally established the attachment points and the sequence of the oligosaccharide chains, solidifying the proposed structure. pharm.or.jp

Mass Spectrometry (MS) Analysis

Mass spectrometry provided vital information regarding the molecular weight and elemental composition of this compound.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was utilized to determine the molecular weight of this compound. pharm.or.jp High-resolution FAB-MS analysis established the molecular formula as C₄₅H₇₆O₁₉. pharm.or.jp The negative-ion FAB-MS spectrum also showed characteristic fragment ion peaks resulting from the cleavage of glycosidic bonds. Key fragment ions were observed at m/z 773 [M−C₆H₁₁O₄]⁻, 757 [M−C₆H₁₁O₅]⁻, 611 [M−C₁₂H₂₁O₉]⁻, and 449 [M−C₁₈H₃₁O₁₄]⁻, corresponding to the loss of various sugar moieties, which further supported the structural assignment. pharm.or.jp

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for analyzing large, thermally labile molecules like this compound without causing significant fragmentation. In ESI-MS analysis, this compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer.

In positive ion mode, this compound readily forms adducts, most commonly with sodium ions, resulting in a prominent [M+Na]⁺ peak. It can also exhibit a peak corresponding to [M+H−H₂O]⁺. farmaceut.org In negative ion mode, the analysis typically reveals a deprotonated molecular ion [M−H]⁻. farmaceut.orgmasonaco.org This technique is instrumental in determining the molecular weight of the glycoside. The use of tandem mass spectrometry (MS/MS) further aids in the structural elucidation by providing fragmentation patterns that help to identify the sequence of sugar units and their connection to the aglycone. masonaco.org

| Ionization Mode | Observed Ions | Significance |

| Positive (PI) | [M+Na]⁺, [M+H−H₂O]⁺ | Confirms molecular mass and indicates the presence of hydroxyl groups. |

| Negative (NI) | [M−H]⁻, [M−H+HCOO]⁻ | Provides molecular mass and information about acidic protons. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

While ESI-MS provides the molecular weight, High-Resolution Mass Spectrometry (HRMS) offers the precision required to determine the exact molecular formula of this compound. utdallas.edulibretexts.org HRMS instruments can measure mass-to-charge ratios to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. utdallas.edulibretexts.org

For this compound, HRMS analysis provides a highly accurate mass measurement. This experimental mass is then compared against the calculated masses for potential molecular formulas. The close agreement between the measured and calculated mass confirms the elemental composition (C₅₀H₈₂O₂₃) of this compound. researchgate.net

| Technique | Information Yielded | Example Application for this compound |

| HRMS | Exact molecular formula | Determination of the elemental composition as C₅₀H₈₂O₂₃. researchgate.net |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. utdallas.edulibretexts.orgmeasurlabs.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that serves as a molecular fingerprint. longdom.org

The IR spectrum of this compound reveals characteristic absorption bands that indicate the presence of specific functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of hydroxyl (-OH) groups, which are abundant in the sugar moieties and the steroidal aglycone. Absorptions in the 2950-2850 cm⁻¹ range correspond to C-H stretching vibrations of the steroid backbone and sugar units. Furthermore, characteristic absorptions for C-O stretching vibrations are observed in the fingerprint region (1200-1000 cm⁻¹), confirming the presence of the glycosidic linkages and alcohol functionalities. utdallas.edu

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Indicated |

| 3400-3200 | O-H stretching | Hydroxyl groups |

| 2950-2850 | C-H stretching | Aliphatic carbons |

| 1200-1000 | C-O stretching | Glycosidic bonds, alcohols |

Chemical Derivatization and Hydrolysis Studies

Chemical methods, particularly hydrolysis, are fundamental in breaking down the complex structure of this compound into its simpler glycone (sugar) and aglycone (non-sugar) components for individual analysis.

Acid Hydrolysis for Glycone and Aglycone Identification

Acid hydrolysis is a standard procedure used to cleave the glycosidic bonds in this compound. uomustansiriyah.edu.iquobasrah.edu.iq This process typically involves heating the saponin (B1150181) in the presence of a dilute acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). researchgate.net The acetal (B89532) linkage between the aglycone and the sugar chain is susceptible to acid-catalyzed cleavage. uomustansiriyah.edu.iquoanbar.edu.iq

Following hydrolysis, the reaction mixture is worked up to separate the water-soluble sugar components (the glycone portion) from the water-insoluble aglycone. The individual sugars are then identified using techniques like paper chromatography or gas chromatography, by comparing their retention times with those of authentic standards. The aglycone portion is also isolated and its structure is determined using spectroscopic methods. Through this process, this compound has been shown to yield D-glucose and L-rhamnose as its sugar constituents and a furostanol-type aglycone. pharm.or.jp

Qualitative Chemical Tests (e.g., Ehrlich Test for Furostanols)

Qualitative chemical tests provide preliminary evidence for the class of compounds present. This compound, being a furostanol saponin, gives a positive result in the Ehrlich test. pharm.or.jpualberta.ca The Ehrlich reagent, which is a solution of p-dimethylaminobenzaldehyde in acidic ethanol, reacts with the furostanol structure to produce a characteristic bright red color upon heating. ualberta.cascispace.com This test is a rapid and effective method for the initial identification of furostanol-type saponins (B1172615) in plant extracts. ualberta.cascispace.com

Stereochemical Assignments and Configurational Analysis (e.g., at C-25)

The determination of the stereochemistry of this compound is critical, as different stereoisomers can exhibit distinct biological activities. A key chiral center in furostanol saponins is the C-25 position.

The configuration at C-25 in this compound has been determined to be R. This assignment is primarily based on detailed analysis of its Nuclear Magnetic Resonance (NMR) spectra, particularly the chemical shifts and coupling constants of the protons and carbons in the vicinity of C-25. pharm.or.jp Comparison of these NMR data with those of known (25R) and (25S) furostanol saponins allows for an unambiguous assignment. pharm.or.jpcabidigitallibrary.org For instance, the chemical shifts of the methyl protons at C-27 and the protons at C-26 are sensitive to the stereochemistry at C-25.

Chemical Synthesis and Semi Synthesis Strategies for Trigoneoside Xb and Analogues

Challenges in the Total Synthesis of Complex Glycosides

The total synthesis of complex glycosides, including furostanol saponins (B1172615) like Trigoneoside Xb, is a highly demanding task fraught with numerous challenges. These molecules are characterized by a structurally intricate aglycone (non-sugar) scaffold combined with one or more oligosaccharide chains. frontiersin.orgrsc.org The synthesis must address the creation of a steroidal aglycone with specific stereochemistry at multiple centers and the subsequent attachment of complex sugar moieties through precise glycosidic linkages.

Key hurdles in this process include:

Aglycone Complexity: The furostanol aglycone of this compound is a polycyclic steroid with multiple stereocenters and functional groups. The construction of this core requires a lengthy and often low-yielding sequence of reactions. nih.govcam.ac.uk

Stereocontrol: Achieving the correct three-dimensional arrangement (stereochemistry) at each chiral center of the aglycone and, crucially, during the formation of the glycosidic bonds is a major obstacle. The inherent stereochemistry of the aglycone can strongly influence the outcome of the glycosylation reaction. rsc.org

Glycosidic Linkage Formation: The creation of glycosidic bonds, particularly the thermodynamically less favorable 1,2-cis linkages, is notoriously difficult to control. The outcome is highly sensitive to the choice of glycosyl donor, acceptor, promoter, and reaction conditions. rsc.orgfrontiersin.orgresearchgate.net The presence of multiple hydroxyl groups on both the aglycone and the sugar units necessitates a complex strategy of protecting and deprotecting these groups to ensure the desired connectivity.

Functional Group Compatibility: The aglycone and sugar moieties contain numerous functional groups that can interfere with the reagents used during synthesis, leading to unwanted side reactions and reduced yields. rsc.org

Purification and Isolation: The amphipathic nature of saponins, possessing both polar sugar chains and a non-polar steroid backbone, complicates their purification. Furthermore, the synthesis often results in a mixture of isomers that are difficult to separate. frontiersin.orguantwerpen.be

Approaches to Partial Synthesis of this compound or its Glycone/Aglycone Moieties

Given the immense difficulty of total synthesis, semi-synthetic or partial-synthetic approaches are often employed. These strategies typically start from a readily available, structurally related natural product.

Aglycone Synthesis from Precursors: The aglycone of many steroidal saponins can be synthesized from abundant natural sterols. Diosgenin (B1670711), a spirostanol (B12661974) sapogenin, is a common and economically important starting material for the partial synthesis of various medicinally useful steroids and their glycosides. ualberta.cagoogle.com The synthesis of the specific furostanol aglycone of this compound would involve the chemical transformation of a precursor like diosgenin, which involves opening the spirostan (B1235563) ring to form the furostanol structure.

Glycosylation of Natural Aglycones: An alternative strategy involves isolating the aglycone from a natural source and then chemically attaching the desired sugar chains. The furostanol aglycone of this compound is gitogenin, which can be obtained via hydrolysis of saponins from various plant sources. researchgate.net The primary challenge then becomes the stepwise and stereocontrolled synthesis of the trisaccharide chain and its attachment to the C-3 hydroxyl group of the aglycone, followed by the attachment of a glucose unit at the C-26 position.

Interconversion of Saponins: Furostanol saponins can be converted into the more stable spirostanol form through enzymatic or acidic cleavage of the C-26 glucose moiety, which triggers a ring-closing reaction. mdpi.comresearchgate.net Conversely, spirostanol saponins can be converted back to furostanol saponins, providing a potential route for the semi-synthesis of specific furostanol glycosides from more abundant spirostanol counterparts. researchgate.netrsc.org This interconversion is a key step in both natural biosynthesis and industrial processing. rsc.org

Synthetic Modifications for Derivative Generation

The generation of synthetic derivatives of natural saponins is a key strategy for exploring structure-activity relationships (SAR) and developing new compounds with improved properties. researchgate.netmdpi.com These modifications can target either the aglycone or the glycan portions of the molecule.

Aglycone Modifications: The steroidal backbone offers several sites for chemical modification. Changes can be introduced at various carbon positions through oxidation, reduction, or other transformations to alter the polarity and shape of the molecule. mdpi.com For example, modifying the functional groups at positions such as C-2, C-3, C-22, and C-26 on the furostanol skeleton can significantly impact biological activity. mdpi.com

Glycan Modifications: The oligosaccharide chains are critical for the activity of many glycosides. rsc.org Synthetic modifications can include:

Varying the type of sugar units.

Altering the sequence and linkage of the sugars.

Changing the length of the sugar chains.

Introducing different functional groups (e.g., acyl groups) onto the sugar residues. mdpi.com These modifications can influence the molecule's solubility, cell permeability, and interaction with biological targets. The synthesis of such analogues is essential for structural verification and further exploration of biological activities. frontiersin.org

Stereoselective Glycosylation Methods in Furostanol Saponin (B1150181) Synthesis

The stereoselective formation of the glycosidic bond is arguably the most crucial and challenging step in the synthesis of saponins like this compound. The biological activity of these compounds is often dependent on the precise anomeric configuration (α or β) of each sugar linkage. nih.gov Significant research has been dedicated to developing reliable methods to control this stereoselectivity.

The formation of 1,2-trans glycosidic linkages is often reliably achieved through "neighboring group participation," where a participating group (like an acetyl group) at the C-2 position of the glycosyl donor directs the stereochemical outcome. nih.gov However, the synthesis of 1,2-cis linkages is far more challenging as it lacks this internal control mechanism. frontiersin.orgresearchgate.net

Modern glycosylation methods have made significant progress in overcoming these challenges, enabling the convergent synthesis of complex saponins. nih.govresearchgate.net These methods rely on the careful selection of a glycosyl donor, a promoter (catalyst), and specific reaction conditions.

Table 1: Modern Stereoselective Glycosylation Methodologies Applicable to Saponin Synthesis

| Methodology | Glycosyl Donor | Promoter/Catalyst | Key Features & Outcome | References |

|---|---|---|---|---|

| Imidate-Based Glycosylation | Glycosyl N-phenyltrifluoroacetimidates | FeCl₃ | Robust protocol for 1,2-trans linkages without neighboring group participation. High yields and exclusive trans-selectivity. Successfully applied to complex triterpene acceptors. | nih.gov |

| Glycosyl Trichloroacetimidates | Lewis Acids (e.g., TMSOTf, BF₃·Et₂O) | Widely used donors activated by catalytic amounts of a Lewis acid. Stereoselectivity is highly dependent on solvent, temperature, and protecting groups. | rsc.orgfrontiersin.org | |

| Gold-Catalyzed Glycosylation | Glycosyl ortho-Alkynylbenzoates | Gold(I) Catalysts (e.g., Ph₃PAuOTf) | Mild and effective method. Stereoselectivity can be modulated by ligands. Used in the synthesis of challenging 2-deoxy-β-pyranosidic linkages. | researchgate.netnih.gov |

| Lewis Acid-Directed Glycosylation | 4,6-O-Tethered Glucosyl Donors | ZnI₂, SnCl₄ | A strategy for achieving difficult 1,2-cis glycosylations with excellent stereoselectivity by using specific protecting groups to constrain the donor's conformation. | frontiersin.orgmdpi.com |

These advanced synthetic tools are paving the way for the total synthesis of previously inaccessible saponins and the creation of novel libraries of analogues for biological screening. frontiersin.orgmdpi.com

Investigation of Biological Activities in Preclinical Models of Trigoneoside Xb

In Vitro and In Vivo Models for Efficacy Studies (Excluding Human Clinical Trials)

Preclinical evaluations are fundamental in determining the therapeutic potential of a compound. For Trigoneoside Xb, the majority of research has been conducted as part of broader studies on fenugreek seed extracts and their constituent fractions, such as flavonoid glycosides and saponins (B1172615).

Standardized fenugreek seed extracts containing various bioactive compounds, including saponins like this compound, have been evaluated for efficacy in vitro. For instance, a flavonoid glycoside-based standardized fenugreek seed extract demonstrated CD38+ enzyme inhibition in vitro with an IC50 of 0.96 μg/ml, indicating its potential for anti-aging applications phcogj.com.

In vivo studies have largely focused on the effects of comprehensive fenugreek extracts rather than isolated this compound. These studies in animal models have shown that fenugreek extracts can improve glycemic control and insulin (B600854) resistance researchgate.net. While these effects are attributed to the synergistic action of various compounds, including saponins, specific efficacy data for this compound remains an area for further investigation. The lack of toxicity in animal models for fenugreek extracts suggests a favorable safety profile that would support future in vivo efficacy studies of its isolated constituents phcogj.com.

Antifungal Activity Studies of this compound

Direct evidence of the antifungal properties of this compound has been identified. In a study focused on the metabolic features of Trichoderma asperellum, a potent antagonistic fungus, this compound was identified as one of the bioactive compounds abundant in the strain with noted antifungal activity nih.gov. This finding specifically highlights the potential of this compound as an antifungal agent.

Broader studies on fenugreek extracts have consistently demonstrated antifungal properties against a range of pathogens. Extracts from fenugreek seeds and leaves have shown inhibitory effects against various fungal species, including Candida albicans, Malassezia, and Aspergillus niger njppp.comresearchgate.net. While these studies validate the antifungal potential of the plant, the identification of this compound as a specific antifungal metabolite provides a more direct link and a basis for further mechanistic studies nih.gov.

| Metabolite | Super Class | Reported Biological Activity |

|---|---|---|

| This compound | Fatty acyl glycosides | Antifungal activity |

| trans,trans-hepta-2,4,6-trienoic acid | Fatty acids and conjugates | Antifungal activity |

| Torvoside A | Terpene lactones | Antifungal and anti-mycotoxigenic potency |

Modulatory Effects on Glucose Metabolism in Experimental Systems

The potential of fenugreek and its constituents to modulate glucose metabolism is well-documented in preclinical research. These effects are largely attributed to the presence of saponins and other bioactive molecules.

The mechanisms underlying the antidiabetic action of fenugreek extracts include the inhibition of carbohydrate digestion and absorption and the enhancement of insulin action nih.govresearchgate.net. Saponins from fenugreek seeds have been shown to inhibit intestinal glucose uptake in vitro njppp.com. Therefore, it is plausible that this compound, as a constituent saponin (B1150181), contributes to these observed antidiabetic effects.

In animal models of diabetes, the administration of fenugreek extracts has been shown to significantly improve oral glucose tolerance nih.gov. The proposed mechanisms for this effect include the activation of the PI3K/Akt pathway, which is crucial for glucose homeostasis, and the protection of pancreatic β-cells nih.gov. Furthermore, fenugreek extracts have been associated with enhanced translocation of glucose transporter type-4 (GLUT4), increased hexokinase activity, and decreased activity of glucose-6-phosphatase and fructose-1,6-bisphosphatase nih.gov.

While these mechanistic studies have been performed with complex fenugreek extracts, the findings provide a strong rationale for investigating the specific role of isolated saponins like this compound. Animal studies have demonstrated that saponins in fenugreek seeds can decrease fasting blood glucose and postprandial blood glucose nih.gov. Future studies focusing on pure this compound are necessary to delineate its precise mechanism of action on glucose metabolism in preclinical models.

| Mechanism | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of α-amylase and maltase | nih.gov |

| Glucose Transport | Enhanced GLUT4 translocation | nih.gov |

| Insulin Pathway | Activation of PI3K/Akt pathway | nih.gov |

| β-cell function | Protection of β-cells and increased insulin release | nih.gov |

| Carbohydrate Absorption | Delayed carbohydrate digestion and absorption | nih.gov |

Immunomodulatory Properties in In Vitro Assays

The immunomodulatory potential of plant-derived compounds is a significant area of research. Saponins, as a class, are known for their ability to influence the immune system.

Saponin-based adjuvants are recognized for their capacity to enhance antibody production and stimulate the cell-mediated immune system nih.gov. Studies on aqueous extracts of Trigonella foenum-graecum in mice have demonstrated a stimulatory effect on immune functions, including an increase in delayed-type hypersensitivity response and enhanced phagocytic activity of macrophages nih.gov. This suggests that constituents of the extract possess immunomodulatory properties.

While direct in vitro assays assessing the adjuvant activity of isolated this compound are not extensively documented, the known adjuvant effects of other saponins provide a strong basis for its potential in this area. Saponin adjuvants are advantageous as only a low dose is typically needed for significant activity nih.gov. Further in vitro studies using immune cells such as lymphocytes and macrophages would be required to specifically evaluate the adjuvant potential of this compound. Such studies would typically involve assessing lymphocyte proliferation and cytokine production in response to the compound nih.govfrontiersin.orgmdpi.com.

Antioxidant Potential in Cellular or Biochemical Assays

While various extracts of fenugreek have demonstrated antioxidant properties in a range of in vitro assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), ferric reducing antioxidant power (FRAP), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays, these studies have not specifically isolated or attributed this activity to this compound. The antioxidant capacity of fenugreek is often linked to its total phenolic and flavonoid content. At present, there is no available scientific literature that specifically investigates the antioxidant potential of this compound in cellular or biochemical assays.

Structure Activity Relationship Sar Studies of Trigoneoside Xb and Analogues

Comparative Analysis with Structurally Related Furostanol Saponins (B1172615) (Trigoneosides Xa, XIb, XIIa, XIIb, XIIIa)

Trigoneoside Xb is part of a family of structurally similar furostanol saponins isolated from the seeds of Egyptian Trigonella foenum-graecum (fenugreek). pharm.or.jpresearchgate.net A comparative analysis of these compounds reveals key structural differences that are crucial for understanding their relative biological activities. The primary variations among these analogues lie in the stereochemistry at the C-25 position and the hydroxylation or unsaturation of the steroidal nucleus. pharm.or.jpresearchgate.net

This compound and its analogues share a bidesmosidic structure, with a sugar chain attached at the C-3 position of the aglycone and a single glucose unit at the C-26 hydroxyl group. pharm.or.jpbiointerfaceresearch.com The removal of the C-26 glucose can convert these furostanol saponins into their corresponding spirostanol (B12661974) forms, which often exhibit different biological profiles. biointerfaceresearch.comnih.gov

Below is a comparative table detailing the structural features of this compound and its related compounds based on their initial characterization. pharm.or.jpresearchgate.netcabidigitallibrary.orgindexcopernicus.com

| Compound Name | Aglycone Structure | Stereochemistry at C-25 | Sugar Moiety at C-3 |

| This compound | 5α-furostane-2α,3β,22α,26-tetraol | R | α-L-rhamnopyranosyl(1→2)-β-D-glucopyranoside |

| Trigoneoside Xa | 5α-furostane-2α,3β,22α,26-tetraol | S | α-L-rhamnopyranosyl(1→2)-β-D-glucopyranoside |

| Trigoneoside XIb | 5α-furostane-3β,22α,26-triol | R | α-L-rhamnopyranosyl(1→2)-β-D-glucopyranoside |

| Trigoneoside XIIa | Furost-5-ene-3β,22α,26-triol | S | α-L-rhamnopyranosyl(1→2)-β-D-glucopyranoside |

| Trigoneoside XIIb | Furost-5-ene-3β,22α,26-triol | R | α-L-rhamnopyranosyl(1→2)-β-D-glucopyranoside |

| Trigoneoside XIIIa | Furost-5-ene-3β,22α,26-triol | S | α-L-rhamnopyranosyl(1→2)-[β-D-glucopyranosyl(1→3)]-β-D-glucopyranoside |

Data sourced from Murakami, T., et al. (2000). pharm.or.jp

While comprehensive comparative biological studies on all these specific compounds are limited, some activities have been noted. For instance, both Trigoneoside Xa and this compound, also isolated from Allium tuberosum seeds, have been studied for their role in promoting testosterone (B1683101) production in rat Leydig cells. nih.govmdpi.com The subtle difference in their C-25 stereochemistry likely influences the degree of this activity. Generally, fenugreek saponins are associated with a range of effects, including anti-inflammatory, cytotoxic, and hypoglycemic activities. indexcopernicus.comnih.govekb.egcambridge.org The structural variations seen in this group, such as the presence of a hydroxyl group at C-2 (in Xa and Xb) or a double bond at C-5 (in XIIa, XIIb, and XIIIa), are expected to modulate these bioactivities.

Influence of Sugar Moieties on Biological Activity

The number, type, and linkage of sugar residues attached to the sapogenin core are critical determinants of a saponin's biological activity. hebmu.edu.cn

Number and Position of Sugar Chains : this compound is a bidesmosidic saponin (B1150181), with sugar chains at both C-3 and C-26. pharm.or.jp This class of furostanol saponins is often considered a biosynthetic precursor to the more stable spirostanol saponins, which are monodesmosidic (lacking the C-26 sugar). biointerfaceresearch.comnih.gov The presence of the C-26 glucose generally increases water solubility. Bidesmosidic saponins are often reported to have lower hemolytic and cytotoxic activity compared to their monodesmosidic counterparts. biointerfaceresearch.com

Length and Composition of the Sugar Chain : The complexity of the sugar chain at C-3 influences bioactivity. This compound possesses a disaccharide at C-3, whereas Trigoneoside XIIIa has a more complex, branched tetrasaccharide at the same position. pharm.or.jp An increased number of sugar units can affect properties like membrane permeability and interaction with cellular receptors. cambridge.org In some studies on other saponins, increasing the length of the sugar chain has been shown to enhance certain biological effects, while in others, monosaccharides or shorter chains are more effective.

Type of Monosaccharides : The sugar chains in the compared trigoneosides are composed of common monosaccharides like D-glucose and L-rhamnose. pharm.or.jp The specific nature of these sugars and their linkages (e.g., α-L-rhamnopyranosyl(1→2)-β-D-glucopyranoside) creates a unique three-dimensional structure that can affect how the molecule binds to biological targets.

Role of the Sapogenin Core Structure in Bioactivity

The aglycone, or sapogenin, forms the steroidal backbone of the saponin and is fundamental to its intrinsic activity. nih.gov The furostanol skeleton of this compound has distinct features that differentiate its potential activity from other saponin types.

Substitutions on the Steroid Nucleus : Minor modifications to the aglycone can lead to major changes in activity. A key difference between this compound and Trigoneoside XIb is the presence of a hydroxyl group at the C-2α position in this compound. pharm.or.jp Such hydroxylations can alter the molecule's polarity and its ability to form hydrogen bonds with target enzymes or receptors.

A/B Ring Unsaturation : Another significant variation is the presence of a double bond between C-5 and C-6, as seen in Trigoneosides XIIa, XIIb, and XIIIa. pharm.or.jp This feature, absent in this compound which has a saturated 5α-furostane core, introduces planarity to the A/B ring junction and can influence how the molecule fits into binding sites. In some SAR studies of steroidal saponins, the presence of this double bond has been shown to enhance anti-inflammatory activity. mdpi.com

Correlation between Stereochemistry and Biological Response

The three-dimensional arrangement of atoms (stereochemistry) is a crucial factor governing the interaction of saponins with biological systems.

Stereochemistry at C-25 : The most prominent stereochemical difference within this group of analogues is the configuration at C-25. This compound is the (25R)-epimer, while Trigoneoside Xa is the (25S)-epimer. pharm.or.jp This difference relates to whether the methyl group at C-27 is in an equatorial (R) or axial (S) position. sci-hub.se This seemingly minor change can significantly alter the conformation of the side chain, affecting binding affinity to molecular targets. The stereochemistry at C-25 is often determined by analyzing the chemical shifts and resolution of the geminal protons at H₂-26 in NMR spectroscopy. nih.govd-nb.info For furostanols, the chemical shift difference (Δab) between these protons is typically smaller for the 25R configuration (≤ 0.48 ppm) than for the 25S configuration (≥ 0.57 ppm). sci-hub.sed-nb.info While direct comparative studies are sparse, it is a well-established principle in saponin chemistry that C-25 epimers can exhibit markedly different types and potencies of biological activity.

Advanced Analytical and Quantification Methodologies for Trigoneoside Xb

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Profiling and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and widely used platform for the analysis of steroidal saponins (B1172615) like Trigoneoside Xb. google.com This technique offers high sensitivity and selectivity, allowing for the detection and quantification of target compounds even at low concentrations within complex mixtures. google.com The combination of chromatographic separation with mass spectrometric detection provides two dimensions of specificity, enhancing the reliability of identification. In the context of this compound, which lacks a strong chromophore for UV detection, mass spectrometry is particularly advantageous. farmaceut.org

Ultra-High Performance Liquid Chromatography (UHPLC) systems, utilizing columns with smaller particle sizes (typically under 2 µm), offer significant improvements in resolution, speed, and sensitivity compared to conventional HPLC. researchgate.net When coupled with Electrospray Ionization Mass Spectrometry (ESI-MS), it becomes a highly effective tool for analyzing furostanol saponins, including this compound. researchgate.netubbcluj.ro

ESI is a soft ionization technique that allows for the analysis of large, thermally labile molecules like saponins by generating intact molecular ions or adducts, such as [M+H]⁺ or [M+Na]⁺ in positive ion mode, and [M-H]⁻ in negative ion mode. farmaceut.orgubbcluj.ro This facilitates the determination of the molecular weight of the compound. Further fragmentation of these precursor ions (MS/MS) provides structural information, aiding in the unequivocal identification of this compound. nih.gov

Detailed Research Findings:

A study analyzing aqueous and hydro-alcoholic extracts of fenugreek seeds using a UHPLC-ESI-MS approach successfully identified this compound. ubbcluj.roresearchgate.net The analysis was performed on a system equipped with a C18 column and coupled to a Q Exactive Orbitrap mass spectrometer, providing high-resolution and accurate mass data. ubbcluj.ro In this analysis, this compound was detected with a retention time of 19.73 minutes and an observed m/z of 887.46405, corresponding to the molecular formula C₄₄H₇₂O₁₈. ubbcluj.roresearchgate.net The fragmentation pattern, showing a key fragment at m/z 593.3680, further confirmed its identity. ubbcluj.roresearchgate.net

Table 1: UHPLC-ESI-MS Parameters for this compound Identification

| Parameter | Value | Reference |

|---|---|---|

| Chromatography System | Dionex Ultimate 3000RS UHPLC | ubbcluj.ro |

| Column | Thermo Accucore C18 (100/2.1 mm, 2.6 μm) | ubbcluj.ro |

| Mobile Phase | Gradient of acetonitrile (B52724) and water | ubbcluj.ro |

| Ionization Mode | Positive and Negative ESI | ubbcluj.ro |

| Mass Spectrometer | Thermo Q Exactive Orbitrap | ubbcluj.ro |

| Retention Time (RT) | 19.73 min | ubbcluj.roresearchgate.net |

| Observed m/z ([M-H]⁻) | 887.46405 | ubbcluj.roresearchgate.net |

| Molecular Formula | C₄₄H₇₂O₁₈ | ubbcluj.roresearchgate.net |

| Key Fragment Ion (m/z) | 593.3680 | ubbcluj.roresearchgate.net |

For the quantitative analysis of saponins that lack a UV chromophore, High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) is a valuable alternative. farmaceut.orgnauka.gov.pl The ELSD is a universal detector that can detect any non-volatile analyte. The detection principle involves nebulization of the column effluent, evaporation of the mobile phase, and measurement of the light scattered by the remaining solid particles of the analyte. farmaceut.org

Detailed Research Findings:

While direct quantitative data for this compound using HPLC-ELSD is not extensively detailed in the provided context, studies have successfully used this method for the qualitative and quantitative analysis of the broader steroidal saponin (B1150181) profile in fenugreek seeds. farmaceut.orgdntb.gov.ua Researchers have optimized HPLC-ELSD methods for separating a complex mixture of saponins, including various trigoneosides. farmaceut.org For instance, a method was developed using two C-18 columns connected in series to enhance separation, coupled with an ELSD for detection. farmaceut.orgdntb.gov.ua This approach allowed for the successful separation and tentative identification of 26 furostanol saponins. researchgate.net The quantitative analysis of the total steroidal saponin content was performed using this validated HPLC-ELSD method, demonstrating its suitability for standardizing extracts based on their saponin content. farmaceut.orgresearchgate.net

Table 2: General HPLC-ELSD Method Parameters for Saponin Analysis

| Parameter | Description | Reference |

|---|---|---|

| HPLC System | Standard HPLC system | farmaceut.org |

| Column | Two Discovery C-18 columns (150 mm × 2.1 mm, 3 µm) in series | farmaceut.org |

| Mobile Phase | Water:formic acid and Acetonitrile:formic acid gradient | farmaceut.org |

| Detector | Evaporative Light Scattering Detector (ELSD) | farmaceut.orgnauka.gov.pl |

| Application | Quantitative analysis of total steroidal saponins | farmaceut.orgdntb.gov.ua |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. thermofisher.com While this compound itself is a large, non-volatile saponin and not directly amenable to GC-MS analysis without derivatization, this technique is invaluable for profiling related metabolites in fenugreek seeds. thermofisher.comresearchgate.net This includes primary metabolites like fatty acids, amino acids, organic acids, and sugars, which form the biochemical background from which complex saponins are synthesized. researchgate.net Analysis of these related compounds can provide a broader metabolic fingerprint of the extract. lcms.cz

To make non-volatile metabolites like sugars and amino acids suitable for GC analysis, a chemical derivatization step is typically required to increase their volatility and thermal stability. thermofisher.com

Detailed Research Findings:

Chromatographic Fingerprinting Techniques for Extract Standardization

Chromatographic fingerprinting is a powerful quality control strategy for herbal medicines, where the entire chromatographic profile serves as a characteristic "fingerprint" of the sample. researchgate.netsemanticscholar.org This approach is recognized by regulatory bodies like the World Health Organization (WHO) for the identification and quality assessment of herbal materials. mdpi.com Instead of focusing on a single or a few marker compounds, fingerprinting considers the complex mixture of constituents, providing a more holistic representation of the product's quality and authenticity. semanticscholar.org

HPLC and UHPLC are the most common techniques used to generate these fingerprints due to their high resolution and reproducibility. semanticscholar.org The resulting chromatograms from multiple batches of an extract can be compared using chemometric methods (pattern recognition) to ensure consistency. semanticscholar.org

Detailed Research Findings:

For fenugreek extracts, HPLC-based fingerprinting is an effective tool for standardization. semanticscholar.org By establishing a standard fingerprint from an authenticated source, subsequent batches can be compared to ensure they meet quality specifications. This is particularly important for complex extracts where the synergistic effect of multiple compounds may be responsible for the biological activity. While a fingerprint does not quantify this compound individually, it ensures that the relative proportions of this compound and other key saponins are consistent across different batches, thus ensuring product quality. researchgate.net The combination of chromatographic data with chemometric analysis provides a robust method for classifying and authenticating complex herbal matrices. mdpi.com

Validation of Analytical Methods for Accuracy and Precision

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. researchgate.net According to guidelines from the International Council for Harmonisation (ICH), key validation parameters include accuracy, precision, specificity, linearity, range, and robustness. researchgate.neteuropa.eu This ensures that the analytical method produces reliable, reproducible, and accurate results. researchgate.netjespublication.com

Accuracy refers to the closeness of the test results to the true value. researchgate.net

Precision expresses the degree of scatter between a series of measurements from the same homogeneous sample. It is usually considered at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. researchgate.neteuropa.eu

Detailed Research Findings:

Analytical methods developed for the quantification of compounds in fenugreek, including saponins, have undergone validation to ensure their reliability. farmaceut.orgnih.gov For instance, an HPLC-ELSD method for steroidal saponins was preliminarily validated, establishing its suitability for quantitative analysis. farmaceut.orgresearchgate.net Similarly, a UHPLC-ESI-MS/MS method for quantifying six bioactive compounds in fenugreek seeds was fully validated. nih.gov The validation process typically involves establishing linearity by analyzing a series of standard solutions across a range of concentrations. europa.eu Accuracy is often assessed through recovery studies, while precision is determined by repeated analysis of samples on the same day (repeatability) and on different days or by different analysts (intermediate precision). europa.eunih.gov

Table 3: Key Parameters for Analytical Method Validation

| Validation Parameter | Description | Reference |

|---|---|---|

| Accuracy | Closeness of agreement between the measured value and the true value. | researchgate.net |

| Precision | Closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | europa.eu |

| Repeatability | Precision under the same operating conditions over a short interval of time (intra-assay). | researchgate.net |

| Intermediate Precision | Expresses within-laboratory variations (different days, analysts, equipment). | researchgate.net |

| Specificity | Ability to assess the analyte unequivocally in the presence of components which may be expected to be present. | researchgate.net |

| Linearity | Ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. | europa.eu |

| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | jespublication.com |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | researchgate.net |

Future Research Perspectives on Trigoneoside Xb

Elucidation of Comprehensive Biological Mechanisms at the Molecular Level

A fundamental avenue for future research will be to delineate the precise molecular mechanisms through which Trigoneoside Xb exerts its biological effects. While fenugreek extracts containing various saponins (B1172615) have shown anticarcinogenic and antidiabetic properties, the specific contribution and mode of action of this compound are unknown. aacrjournals.orgqherb.net Future investigations should aim to identify its direct molecular targets.

Key research questions to address include:

Receptor Binding and Enzyme Inhibition: Does this compound interact with specific cell surface or intracellular receptors? Does it inhibit key enzymes involved in metabolic or signaling pathways?

Gene and Protein Expression Profiling: How does this compound alter the expression of genes and proteins in target cells? Techniques such as transcriptomics and proteomics will be invaluable in constructing a comprehensive picture of its cellular impact.

Signaling Pathway Modulation: Investigations are needed to determine if this compound modulates critical signaling pathways, such as those involved in inflammation (e.g., NF-κB), apoptosis (e.g., Bcl-2, caspases), or metabolic regulation (e.g., insulin (B600854) signaling). aacrjournals.org

Exploration of Novel Bioactivities in Rigorous Preclinical Models

While general extracts of fenugreek seeds have been investigated for various pharmacological effects, dedicated preclinical studies on purified this compound are necessary to validate and explore its therapeutic potential. nih.gov Furostanol saponins from fenugreek have been associated with increased food intake and hypocholesterolemic effects in animal models. nih.gov

Future preclinical research should focus on:

Metabolic Disorders: Given the traditional use of fenugreek in managing diabetes, rigorous in vivo studies using models of type 2 diabetes and obesity are warranted to assess the efficacy of this compound in regulating glucose homeostasis and lipid metabolism.

Oncology: The cytotoxic effects observed for other steroidal saponins suggest that this compound should be screened against a panel of human cancer cell lines, followed by in vivo studies in relevant cancer models. nih.govnih.gov

Neurodegenerative Diseases: The anti-inflammatory and antioxidant properties attributed to steroidal saponins could be relevant for neuroprotection. nih.gov Investigating the effects of this compound in models of diseases like Alzheimer's or Parkinson's could open new therapeutic avenues.

Immunomodulation: Some saponins exhibit adjuvant activity, enhancing immune responses. The potential of this compound to act as an immunomodulatory agent should be explored.

A preclinical safety assessment of a furostanol glycoside-based standardized fenugreek seed extract in rats indicated no significant treatment-related adverse effects, suggesting a favorable safety profile for this class of compounds. nih.gov

Development of Efficient and Sustainable Production Methods (e.g., via Synthetic Biology)

The natural abundance of this compound in fenugreek seeds may be limited, necessitating the development of more efficient and sustainable production methods to support extensive research and potential commercialization.

Future research in this area should include:

Optimization of Extraction and Purification: Developing advanced and scalable protocols for the selective extraction and purification of this compound from fenugreek seeds is a crucial first step.

Plant Cell and Tissue Culture: Establishing cell or tissue culture systems for Trigonella foenum-graecum could provide a controlled environment for the production of this compound, independent of geographical and seasonal variations.

Synthetic Biology Approaches: A promising long-term strategy involves the use of synthetic biology to produce this compound in microbial hosts like yeast or bacteria. nih.govresearchgate.net This would involve identifying and transferring the entire biosynthetic pathway for this compound into a suitable microorganism, allowing for large-scale, sustainable, and cost-effective production. nih.govmdpi.com

| Production Method | Advantages | Disadvantages |

| Direct Extraction from Plant | Established methodology | Low yield, batch-to-batch variability, resource-intensive |

| Plant Cell/Tissue Culture | Controlled production, consistent quality | Slow growth, optimization required, may be costly |

| Synthetic Biology (Microbial) | High yield, sustainable, scalable, cost-effective | Complex pathway elucidation, significant upfront research and development |

Advanced Structure-Activity Relationship Studies with Synthetic Analogues

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic properties. Structure-activity relationship (SAR) studies, which involve synthesizing and evaluating a series of structural analogues, will be instrumental in this regard. nih.govresearchgate.net

Key objectives for SAR studies include:

Identification of the Pharmacophore: Determining the key structural features of this compound responsible for its biological activity. This includes the steroidal backbone, the furostanol ring system, and the nature and position of the sugar moieties.

Synthesis of Analogues: The chemical synthesis of a library of this compound analogues with systematic modifications to the aglycone and glycan chains will be necessary.

Enhanced Potency and Selectivity: The goal of these studies would be to develop analogues with improved potency, greater selectivity for their molecular targets, and better pharmacokinetic profiles. The complexity of saponin (B1150181) structures presents a significant challenge for chemical synthesis. google.com

Role in Plant Physiology and Ecological Interactions

The presence of this compound in fenugreek seeds suggests it plays a role in the plant's physiology and its interactions with the environment. Saponins are generally considered to be part of a plant's defense system against herbivores and pathogens. nih.govmdpi.com

Future research in this area could explore:

Defense Mechanisms: Investigating the antifeedant or antimicrobial properties of this compound against common pests and pathogens of fenugreek. Saponins can be toxic to various organisms due to their interaction with biological membranes. mdpi.com

Allelopathic Potential: Assessing whether this compound is exuded into the soil and if it has any inhibitory effects on the growth of competing plant species. nih.gov

Growth and Development: Exploring the potential role of this compound in the growth, development, and germination of fenugreek seeds. The production of saponins can be influenced by various biotic and abiotic stimuli. itb.ac.id

Understanding the natural role of this compound will not only provide ecological insights but may also inform strategies for enhancing its production in cultivated fenugreek.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.